molecular formula C6H4ClN3O B2995444 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 102291-59-8

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B2995444
CAS No.: 102291-59-8
M. Wt: 169.57
InChI Key: PRKDALRXFCEHOV-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 2-position, a carbonyl group at the 6-position, and a nitrile group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-formylpyridine with cyanamide in the presence of a base, followed by cyclization and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve temperatures ranging from 0°C to 100°C and reaction times from a few minutes to several hours .

Major Products Formed

Major products formed from these reactions include substituted pyridines, N-oxides, and fused heterocyclic compounds, which are of interest for their potential biological activities .

Scientific Research Applications

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, oxo, and nitrile groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields .

Properties

IUPAC Name

4-amino-2-chloro-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-3(2-8)4(9)1-5(11)10-6/h1H,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKDALRXFCEHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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